molecular formula C14H17ClFN3O B3109200 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride CAS No. 1706464-42-7

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Cat. No. B3109200
CAS RN: 1706464-42-7
M. Wt: 297.75
InChI Key: ZGCBJKBHPMOARL-UHFFFAOYSA-N
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Description

The compound “4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride” is a complex organic molecule. It is a derivative of piperidine, which is a common heterocyclic amine . The molecule contains a fluorophenyl group and an oxadiazol group attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a common nitrogen-containing heterocycle . Attached to this ring is a fluorophenyl group and an oxadiazol group . The exact molecular weight and formula could not be found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to the requested compound, has been synthesized and characterized through various spectroscopic methods. Its crystal structure was detailed, providing insights into its molecular architecture, which is important for understanding its interaction with biological targets (Sanjeevarayappa et al., 2015).

Biological Activities

  • Compounds bearing the 1,3,4-oxadiazole moiety, similar to the requested compound, have shown various biological activities. For instance, specific derivatives have been synthesized and exhibited moderate to significant antibacterial activity, highlighting their potential in antimicrobial research (Khalid et al., 2016).
  • Another study synthesized novel compounds with the piperidine and 1,2,4-oxadiazole rings and evaluated them for antifungal activities. Some of these compounds showed activities comparable to standard antifungal agents, suggesting their potential use in developing new antifungal therapies (Sangshetti & Shinde, 2011).

Potential in Anticancer Research

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the compound , were synthesized and evaluated as anticancer agents. Some of these compounds demonstrated strong anticancer activities, suggesting a potential application of similar compounds in cancer research (Rehman et al., 2018).

Application in Neurological Disorders

  • ADX47273, a compound with structural similarities, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5. It demonstrated preclinical antipsychotic-like and procognitive activities, indicating potential applications in treating neurological disorders like schizophrenia (Liu et al., 2008).

Miscellaneous Applications

  • Synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing elements similar to the requested compound, showed strong antimicrobial activity, which could have various applications in treating bacterial infections (Krolenko et al., 2016).

properties

IUPAC Name

3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c15-12-3-1-11(2-4-12)14-17-13(19-18-14)9-10-5-7-16-8-6-10;/h1-4,10,16H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCBJKBHPMOARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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